![molecular formula C19H14N2O2 B12909076 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol is a complex organic compound that features both an indole and an oxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反応の分析
Types of Reactions
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.
Oxazole Derivatives: Compounds such as oxazolone and oxazolidinone, which feature the oxazole ring.
Uniqueness
What sets 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol apart is its combined indole and oxazole structure, which imparts unique chemical and biological properties.
特性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C19H14N2O2/c1-12-20-17(19(22)23-12)11-15-14-9-5-6-10-16(14)21-18(15)13-7-3-2-4-8-13/h2-11,22H,1H3/b15-11+ |
InChIキー |
DWBYWYHUPDAIQD-RVDMUPIBSA-N |
異性体SMILES |
CC1=NC(=C(O1)O)/C=C/2\C3=CC=CC=C3N=C2C4=CC=CC=C4 |
正規SMILES |
CC1=NC(=C(O1)O)C=C2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


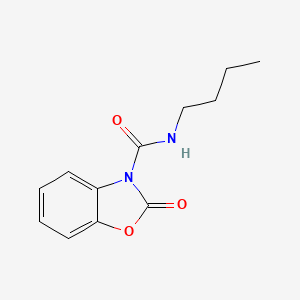

![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
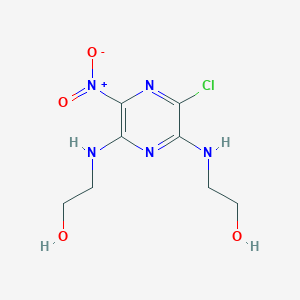
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
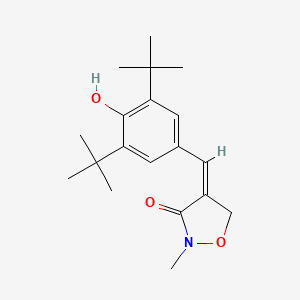
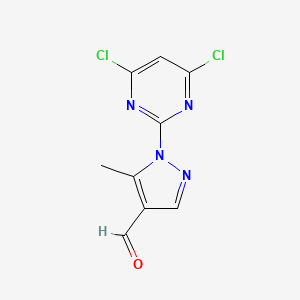


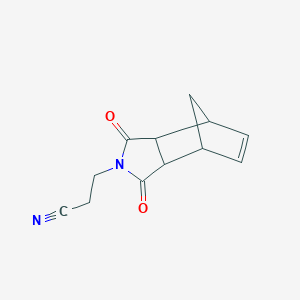
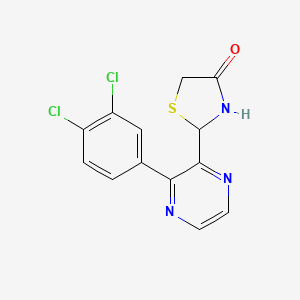
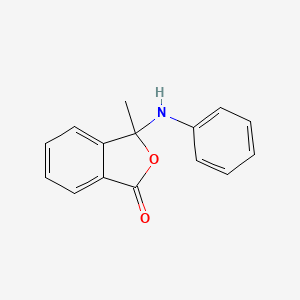
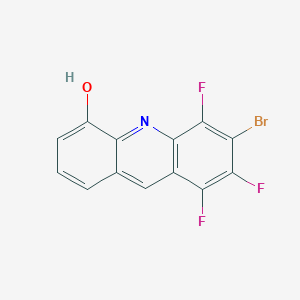
![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
